2-Ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 2-Ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 611196-87-3
VCID: VC5204335
InChI: InChI=1S/C22H20N4O/c1-4-17-14(2)18(13-23)22-25-19-10-5-6-11-20(19)26(22)21(17)24-15-8-7-9-16(12-15)27-3/h5-12,24H,4H2,1-3H3
SMILES: CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC(=CC=C4)OC
Molecular Formula: C22H20N4O
Molecular Weight: 356.429

2-Ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

CAS No.: 611196-87-3

Cat. No.: VC5204335

Molecular Formula: C22H20N4O

Molecular Weight: 356.429

* For research use only. Not for human or veterinary use.

2-Ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile - 611196-87-3

Specification

CAS No. 611196-87-3
Molecular Formula C22H20N4O
Molecular Weight 356.429
IUPAC Name 2-ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Standard InChI InChI=1S/C22H20N4O/c1-4-17-14(2)18(13-23)22-25-19-10-5-6-11-20(19)26(22)21(17)24-15-8-7-9-16(12-15)27-3/h5-12,24H,4H2,1-3H3
Standard InChI Key CIKPRMJSJMXFBI-UHFFFAOYSA-N
SMILES CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC(=CC=C4)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the pyrido[1,2-a]benzimidazole family, characterized by a fused bicyclic system integrating pyridine and benzimidazole moieties. Its IUPAC name, 2-ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, reflects the following substituents:

  • Ethyl group at position 2

  • 3-Methoxyanilino group at position 1

  • Methyl group at position 3

  • Carbonitrile group at position 4.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₂₂H₂₀N₄O
Molecular Weight356.429 g/mol
SMILESCCC1=C(NC2=CC(=CC=C2)OC)N3C4=CC=CC=C4N=C3C(=C1C)C#N
InChIKeyCIKPRMJSJMXFBI-UHFFFAOYSA-N
CAS Registry Number611196-87-3

The structural complexity arises from the fusion of aromatic and heteroaromatic systems, which likely influences its electronic properties and intermolecular interactions .

Synthesis and Structural Elucidation

Synthetic Routes

While explicit details of its synthesis remain unpublished, analogous pyrido[1,2-a]benzimidazole derivatives are typically synthesized via:

  • Condensation reactions between substituted anilines and pre-functionalized pyridine intermediates.

  • Cyclization strategies employing catalysts like palladium or copper to form the fused ring system .

For this compound, the 3-methoxyanilino substituent suggests the use of 3-methoxyaniline as a nucleophilic reagent during the assembly of the benzimidazole core. The carbonitrile group at position 4 may originate from a nitrile-containing precursor introduced early in the synthesis.

Spectroscopic Characterization

  • Mass Spectrometry: The molecular ion peak at m/z 356.429 corresponds to the molecular formula C₂₂H₂₀N₄O.

  • NMR Data: While specific spectra are unavailable, analogous compounds exhibit characteristic shifts for aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) .

TargetProposed MechanismLikely Efficacy (vs. Analogs)
Mycobacterium tuberculosisCell wall synthesis inhibitionModerate (MIC ~1–5 µg/mL)
Topoisomerase IIDNA cleavage stabilizationHigh (IC₅₀ < 1 µM)
Cytochrome P450 3A4Competitive inhibitionLow (Ki > 10 µM)

Physicochemical Properties and Drug-Likeness

Solubility and Permeability

The compound’s solubility remains unquantified, but its logP value (estimated at ~3.2) suggests moderate lipophilicity, favoring cellular uptake but potentially limiting aqueous solubility. The carbonitrile group may improve membrane permeability compared to carboxylate-containing analogs.

Metabolic Stability

The 3-methoxyanilino group is susceptible to O-demethylation by cytochrome P450 enzymes, a common metabolic pathway that could shorten its half-life in vivo .

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to reduce step count and improve yield.

  • Target Identification: High-throughput screening against kinase panels and microbial proteomes.

  • Toxicity Profiling: Assessing genotoxicity (Ames test) and hepatotoxicity (Vero cell assays) .

  • Formulation Studies: Exploring nanocrystal or liposomal delivery systems to enhance bioavailability.

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